

Rg3039's chemical structure and properties

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Compound of Interest		
Compound Name:	Rg3039	
Cat. No.:	B1168234	Get Quote

An In-depth Technical Guide to Rg3039

Rg3039, also known as PF-06687859, is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of the mRNA decapping scavenger enzyme DcpS.[1][2][3][4] Initially identified for its potential to increase the expression of the Survival Motor Neuron (SMN) protein, it has been investigated primarily for the treatment of Spinal Muscular Atrophy (SMA). [4] More recently, its anti-cancer properties have been explored, particularly in the context of glioblastoma. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental findings.

Chemical Structure and Properties

Rg3039 is a C5-substituted 2,4-diaminoquinazoline derivative. Its key chemical and physical properties are summarized below.



Property	Value	Reference
IUPAC Name	5-((1-(2,6- dichlorobenzyl)piperidin-4- yl)methoxy)quinazoline-2,4- diamine	
Synonyms	PF-06687859, PF 6687859, Quinazoline 495	
CAS Number	1005504-62-0	_
Molecular Formula	C21H23Cl2N5O	_
Molecular Weight	432.35 g/mol	_
SMILES	NC1=NC(N)=C2C(OCC3CCN(CC4=C(Cl)C=CC=C4Cl)CC3)= CC=CC2=N1	
Appearance	White to off-white solid	_
Solubility	DMSO: ≥ 3-5 mg/mL; H ₂ O: < 0.1 mg/mL (insoluble)	
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	_
Storage (In Solvent)	-80°C for 2 years; -20°C for 1 year	_

Mechanism of Action

Rg3039's primary molecular target is the scavenger mRNA decapping enzyme, DcpS. DcpS is an exoribonuclease that hydrolyzes the m⁷GpppN cap structure of mRNA fragments following 3' to 5' degradation. **Rg3039** binds to DcpS and locks it in an open, catalytically inactive conformation.

Role in Spinal Muscular Atrophy (SMA)

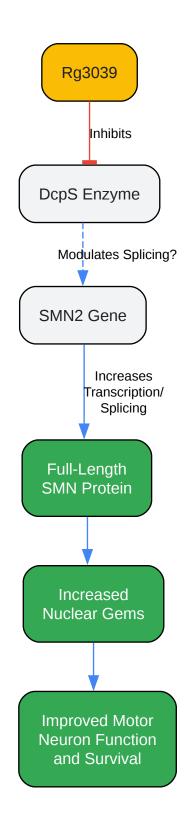






SMA is caused by insufficient levels of the SMN protein. The quinazoline class of compounds, including **Rg3039**, was first identified in a high-throughput screen for activators of the SMN2 gene promoter. Inhibition of DcpS has been shown to modulate SMN levels. In motor neurons of SMA mouse models, **Rg3039** treatment significantly increased the number of nuclear structures called Gemini of Cajal bodies (gems), which is used as an indirect measure of increased SMN protein levels.





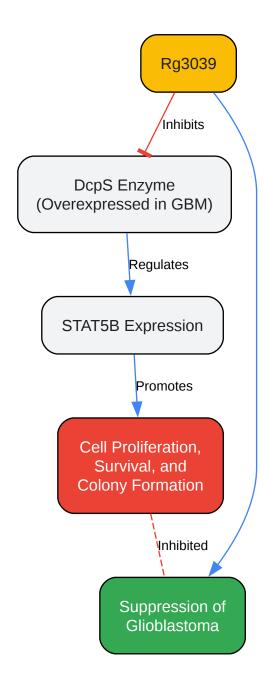
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Proposed mechanism of Rg3039 in Spinal Muscular Atrophy (SMA).



Role in Glioblastoma (GBM)

In the context of glioblastoma, DcpS is overexpressed and associated with poor patient survival. **Rg3039** exhibits robust anti-GBM activity by inhibiting DcpS. This inhibition leads to the downregulation of STAT5B expression, which subsequently suppresses the proliferation, survival, and colony formation of GBM cells.



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Proposed mechanism of Rg3039 in Glioblastoma (GBM).

Pharmacological Properties

Parameter	- Value	Reference
Target	DcpS (mRNA decapping scavenger enzyme)	
IC ₅₀ (DcpS Inhibition)	0.069 nM, 3.4 nM, 4.2 nM	
IC ₉₀ (DcpS Inhibition)	40 nM	-
In Vivo Efficacy (SMA)	Extends survival (>600% in 2B/- SMA mice), improves motor function, and reduces motor unit pathologies. A dose of 20 mg/kg provided significant benefit, while 40 mg/kg showed some toxicity.	_
In Vivo Efficacy (GBM)	Exhibited robust anti-GBM activities in orthotopic mouse models.	
Pharmacokinetics	Orally bioavailable with good central nervous system (CNS) penetration. Half-life of approximately 10 hours in mice.	_
Clinical Development	Advanced to Phase I clinical trials in healthy volunteers, where it was found to be safe and well-tolerated. Development for SMA was later discontinued.	

Experimental Protocols DcpS Inhibition Assay (In Vitro)



This protocol describes the method used to determine the inhibitory activity of **Rg3039** on the DcpS enzyme.

Objective: To measure the dose-dependent inhibition of human DcpS (hDcpS) enzyme activity by **Rg3039**.

Methodology:

- Enzyme Source: Recombinant human DcpS enzyme.
- Substrate: m⁷GpppA-oligo, a synthetic cap analog substrate.
- Assay Principle: The assay measures the cleavage of the cap structure by DcpS. The reaction products are separated and quantified.
- Procedure:
 - Protein extracts from tissues (e.g., mouse brain) or recombinant hDcpS are prepared.
 - A reaction mixture is prepared containing the enzyme, substrate, and varying concentrations of Rg3039 (or vehicle control).
 - The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
 - The reaction is stopped, and the products are analyzed, typically by high-performance liquid chromatography (HPLC) or a similar quantitative method.
 - The percentage of inhibition is calculated for each Rg3039 concentration relative to the vehicle control.
 - IC₅₀ and IC₉₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for the in vitro DcpS inhibition assay.

SMA Mouse Model Efficacy Studies

This protocol outlines the general methodology for evaluating the therapeutic effects of **Rg3039** in mouse models of Spinal Muscular Atrophy.



Objective: To assess the impact of **Rg3039** on survival, motor function, and neuropathology in SMA mice.

Animal Models:

- Taiwanese SMA mouse model (FVB.Cg-Tg(SMN2)2HungSmn1tm1Hung/J)
- 2B/- SMA mouse model

Methodology:

- Dosing:
 - Rg3039 is dissolved in a suitable vehicle (e.g., water or 0.5% HPMC/0.1% Tween 80).
 - Pups are treated daily starting from a specific postnatal day (e.g., P1 or P4).
 - Administration is typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Doses
 can range from 3 mg/kg to 45 mg/kg.
- Assessments:
 - Survival: Monitored daily, and Kaplan-Meier survival curves are generated.
 - Weight: Body weight is recorded daily.
 - Motor Function: Assessed using tests such as the righting reflex time and ambulation index.
 - Pharmacokinetics (PK) / Pharmacodynamics (PD): Plasma and tissue (brain, spinal cord) samples are collected at various time points post-dosing to measure drug concentration (PK) and DcpS enzyme inhibition (PD).
 - Histology/Immunofluorescence: At the study endpoint, tissues such as the spinal cord and muscle are harvested. Immunohistochemistry is performed to analyze motor neuron counts, neuromuscular junction (NMJ) innervation, and SMN gem numbers in motor neurons using antibodies against ChAT and SMN.



 Data Analysis: Statistical analysis (e.g., log-rank test for survival, ANOVA or t-tests for other measures) is used to compare treated groups with vehicle-treated controls.

Glioblastoma Cell Line and Organoid Studies

This protocol details the in vitro evaluation of **Rg3039**'s anti-cancer effects on glioblastoma cells.

Objective: To determine the effect of **Rg3039** on the proliferation, survival, and colony formation of GBM cells.

Models:

- Human GBM cell lines (e.g., U87, U251)
- Patient-derived glioblastoma organoids

Methodology:

- Cell Culture: GBM cells or organoids are cultured under standard conditions.
- Treatment: Cells are treated with various concentrations of Rg3039 or a vehicle control (DMSO).
- Assays:
 - Proliferation/Viability Assays (e.g., MTS/CellTiter-Glo): To measure the effect of the drug on cell growth and viability over time.
 - Colony Formation Assay: To assess the ability of single cells to grow into colonies after treatment, indicating long-term survival and proliferative capacity.
 - Western Blotting: To analyze the expression levels of key proteins in the signaling pathway, such as DcpS and STAT5B, following treatment.
 - Quantitative PCR (qPCR): To measure changes in the transcript levels of target genes (e.g., STAT5B, ATOH7, DRNT1, DRNT2).



 Data Analysis: Results from treated groups are compared to vehicle-treated controls using appropriate statistical tests to determine significance.

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